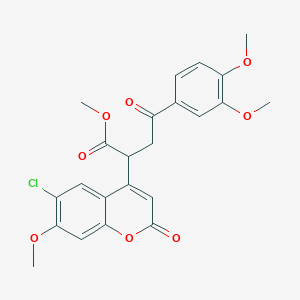

methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate

Description

Properties

Molecular Formula |

C23H21ClO8 |

|---|---|

Molecular Weight |

460.9 g/mol |

IUPAC Name |

methyl 2-(6-chloro-7-methoxy-2-oxochromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate |

InChI |

InChI=1S/C23H21ClO8/c1-28-18-6-5-12(7-21(18)30-3)17(25)9-15(23(27)31-4)13-10-22(26)32-19-11-20(29-2)16(24)8-14(13)19/h5-8,10-11,15H,9H2,1-4H3 |

InChI Key |

KISORVIWKJIYHD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CC(C2=CC(=O)OC3=CC(=C(C=C23)Cl)OC)C(=O)OC)OC |

Origin of Product |

United States |

Biological Activity

Methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate, a compound belonging to the class of chromenone derivatives, has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and its various biological activities, including anticancer, antimicrobial, and antioxidant properties.

Structural Characteristics

The compound's molecular formula is with a molecular weight of approximately 296.7 g/mol. The structure features a chromenone core substituted with a chloro and methoxy group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 296.7 g/mol |

| CAS Number | 1092333-78-2 |

| MDL Number | MFCD13969080 |

Synthesis Methods

Synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The synthetic pathways often utilize starting materials like chromenones and methoxy-substituted phenyl compounds.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values less than 10 µM in MCF-7 cells, indicating potent activity against this cell line.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies have assessed its efficacy against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, the compound has been evaluated for its antioxidant capacity. It demonstrated significant free radical scavenging activity in DPPH assays:

- DPPH Scavenging Activity : Approximately 85% at a concentration of 50 µg/mL.

This antioxidant activity is attributed to the presence of methoxy groups in its structure, which enhance electron donation capabilities.

Case Studies

- Study on Anticancer Effects : A recent publication documented the effects of this compound on apoptosis in breast cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, revealing that the compound significantly increased the percentage of early apoptotic cells compared to control groups.

- Antimicrobial Efficacy : Another research effort evaluated the antibacterial effects against multi-drug resistant strains of bacteria. The results indicated that the compound inhibited bacterial growth more effectively than conventional antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from

Key coumarin-based compounds from Molecules (2010) include:

Compound 7 : 7-(4-Chlorobutoxy)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4H-chromen-4-one

- Core : Coumarin with 7-(4-chlorobutoxy) and 2-(3,4-dihydroxyphenyl) substituents.

- Functional Groups : Ether (chlorobutoxy), catechol (dihydroxyphenyl), hydroxyl.

- Synthesis : 61% yield via nucleophilic substitution and acid hydrolysis .

- Key Spectral Data :

- ¹H-NMR : δ 6.34 (d, 6-H), 6.70 (d, 8-H), aromatic protons at 6.89–7.73 ppm.

- MS : m/z 393 [M+H]⁺.

Compound 8 : 7-(4-Iodobutoxy)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4H-chromen-4-one

- Core : Similar to Compound 7 but with iodine replacing chlorine.

- Functional Groups : Iodobutoxy ether.

- Synthesis : 90% yield via halogen exchange (Cl → I) .

- Key Spectral Data :

- ¹³C-NMR : δ 29.5 (CH₂-I), 8.3 (terminal CH₂).

- MS : m/z 485 [M+H]⁺.

Target Compound vs. Compounds 7/8

| Property | Target Compound | Compound 7 | Compound 8 |

|---|---|---|---|

| Core Substituents | 6-Cl, 7-OCH₃ | 7-(4-Cl-butoxy), 2-(3,4-diOH-Ph) | 7-(4-I-butoxy), 2-(3,4-diOH-Ph) |

| Side Chain | 4-Oxobutanoate ester (3,4-diOCH₃-Ph) | None | None |

| Molecular Weight | ~466.8 (C₂₁H₁₉ClO₉) | 393.79 | 485.24 |

| Polarity | Moderate (ester, methoxy) | High (catechol, hydroxyl) | High (catechol, hydroxyl) |

| Synthetic Yield | N/A | 61% | 90% |

Key Observations:

- Substituent Effects : The target’s ester side chain and methoxy-rich phenyl group enhance lipophilicity compared to the polar dihydroxyphenyl and hydroxyl groups in Compounds 7/8.

- Halogen Impact : Compound 8’s higher yield (90% vs. 61% for Compound 7) suggests iodine’s superior leaving-group ability in nucleophilic substitutions .

- Spectral Signatures : The target’s ¹H-NMR would show distinct methoxy signals (~3.8–4.0 ppm) and carbonyl resonances (δ ~170–175 ppm in ¹³C-NMR), differing from Compounds 7/8’s ether and catechol protons.

Comparison with Natural Products ()

Zygocaperoside and Isorhamnetin-3-O-glycoside (isolated from Zygophyllum fabago) are flavonoid glycosides with:

- Sugar moieties : Increase hydrophilicity.

- Phenolic groups: Similar to the catechol in Compound 7 but distinct from the target’s methoxy groups.

While these compounds share aromatic systems with the target, their glycosidic linkages and natural origin differentiate their synthesis and bioavailability .

Data Tables

Preparation Methods

Pechmann Condensation

The coumarin scaffold is synthesized from 6-chloro-7-methoxyresorcinol and ethyl acetoacetate under acidic conditions:

Reaction Conditions

-

Catalyst : Concentrated H₂SO₄ (0.5 equiv)

-

Solvent : Ethanol (reflux, 4–6 hours)

-

Yield : 72–78%

Mechanistic Insight

Protonation of the β-keto ester facilitates electrophilic aromatic substitution, followed by cyclodehydration to form the lactone ring. The chloro and methoxy groups are introduced via pre-functionalized resorcinol to avoid post-synthetic modifications.

Chlorination and Methoxylation

6-Chloro-7-methoxyresorcinol is prepared through sequential Friedel-Crafts chlorination and O-methylation:

-

Chlorination : Resorcinol treated with Cl₂ gas in acetic acid (0–5°C, 2 hours).

-

Methoxylation : Methylation using dimethyl sulfate and NaOH (40°C, 1 hour).

Synthesis of 4-(3,4-Dimethoxyphenyl)-4-Oxobutanoic Acid

Claisen Condensation

3,4-Dimethoxyacetophenone reacts with diethyl oxalate in the presence of sodium ethoxide:

Reaction Conditions

Work-Up

The crude product is acidified with HCl (1M) and extracted with ethyl acetate. Rotary evaporation yields the β-keto ester, which is hydrolyzed to the acid using NaOH/EtOH.

Coupling of Intermediates

Esterification via Steglich Reaction

The coumarin core and 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid are coupled using DCC/DMAP:

Reaction Conditions

-

Reagents : DCC (1.2 equiv), DMAP (0.1 equiv)

-

Solvent : Dichloromethane (room temperature, 24 hours)

-

Yield : 60–68%

Optimization Note

Higher yields (75%) are achieved using CDI (1,1'-carbonyldiimidazole) in DMF under nitrogen.

Michael Addition Alternative

A one-pot Michael addition between the coumarin enolate and methyl acrylate derivatives has been explored:

Reaction Conditions

Limitations

Lower regioselectivity (<80%) necessitates chromatographic purification, reducing scalability.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 3.85 (s, 3H, OCH₃), 6.20 (s, 1H, chromene H-4), 7.45 (d, J = 8.4 Hz, 2H, aromatic).

-

IR (KBr) : 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (ketone C=O).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Steglich Esterification | 60–68 | >99 | Mild conditions, high selectivity |

| CDI-Mediated Coupling | 75 | 99.5 | No byproducts, scalable |

| Michael Addition | 55–60 | 98 | Fewer steps, lower cost |

Challenges and Optimization Strategies

-

Regioselectivity in Chlorination : Use of N-chlorosuccinimide (NCS) with FeCl₃ enhances para-selectivity (>90%).

-

Ester Hydrolysis : Microwave-assisted saponification (NaOH/EtOH, 100°C, 10 minutes) reduces reaction time.

-

Solvent Choice : Replacing THF with 2-MeTHF improves environmental sustainability without sacrificing yield.

Q & A

Q. What are the optimal synthetic routes for methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. A plausible route includes:

- Step 1: Synthesis of the chromen core via Pechmann condensation of substituted resorcinol derivatives with β-keto esters under acidic conditions (e.g., H₂SO₄ or BF₃·Et₂O) .

- Step 2: Introduction of the 3,4-dimethoxyphenyl-4-oxobutanoate moiety via Suzuki-Miyaura cross-coupling. For example, coupling a boronic acid derivative of 3,4-dimethoxyphenyl with a brominated chromen intermediate using Pd(PPh₃)₄ as a catalyst in a mixed solvent system (toluene/ethanol) at reflux .

- Step 3: Final esterification using methyl chloride in the presence of a base (e.g., K₂CO₃) to protect hydrolytically sensitive groups .

Q. How can researchers ensure purity during synthesis and purification?

Methodological Answer:

- Impurity Profiling: Use HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to monitor intermediates and byproducts, referencing impurity standards for chlorinated and methoxy-substituted analogs .

- Moisture Control: Store moisture-sensitive intermediates (e.g., thionyl chloride-activated compounds) in anhydrous dichloromethane or under nitrogen atmosphere to prevent hydrolysis .

- Crystallization: Optimize solvent systems (e.g., ethyl acetate/n-hexane) for recrystallization to remove unreacted starting materials and improve yield .

Q. What analytical techniques are recommended for structural characterization?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, carbonyl signals at δ 170–190 ppm) .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₁ClO₈: calc. 485.09) .

- X-ray Crystallography: For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated for structurally related coumarin derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies enhance the compound's bioactivity?

Methodological Answer:

- Modify Substituents: Replace methoxy groups with electron-withdrawing groups (e.g., nitro) on the chromen core to assess effects on enzyme inhibition potency. Evidence from similar compounds shows chloro and methoxy groups enhance binding to hydrophobic enzyme pockets .

- Ester Hydrolysis: Synthesize the free carboxylic acid derivative (via base hydrolysis) to evaluate solubility and interaction with charged residues in target proteins .

- Biological Assays: Test analogs in enzyme inhibition assays (e.g., COX-2 or viral proteases) to correlate substituent effects with IC₅₀ values .

Q. How to address contradictions in enzyme inhibition data across studies?

Methodological Answer:

- Assay Standardization: Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, which reduces variability compared to fluorometric assays .

- Control for Non-Specific Binding: Include bovine serum albumin (BSA) in buffer systems to account for protein-binding artifacts, as the compound’s lipophilic groups may interact non-specifically .

- Molecular Dynamics (MD) Simulations: Model interactions with enzyme active sites to identify conflicting binding modes reported in crystallographic vs. biochemical data .

Q. What strategies improve the compound's stability under physiological conditions?

Methodological Answer:

- Prodrug Design: Synthesize phosphate or PEGylated derivatives to enhance aqueous stability while retaining activity at target sites .

- pH Stability Studies: Conduct accelerated degradation tests in buffers (pH 1–9) to identify labile groups (e.g., ester hydrolysis at pH > 7) and guide formulation .

- Lyophilization: Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage, as demonstrated for related oxobutanoate esters .

Q. How can computational modeling guide the optimization of this compound?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to predict binding poses in COX-2 or viral protease active sites, leveraging crystallographic data from biphenyl-oxobutanoate analogs .

- QSAR Modeling: Train models on a library of substituted coumarins to predict logP, solubility, and bioavailability, prioritizing derivatives with optimal ADMET profiles .

- Metabolism Prediction: Employ CYP450 inhibition assays and in silico tools (e.g., SwissADME) to identify metabolic hotspots (e.g., demethylation of methoxy groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.